2-[(4-Fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline

Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold

SAR studies on quinoline-based inhibitors risk false negatives when unsubstituted analogs are deployed. Base 2-(benzylthio)quinolines fail to recapitulate the steric and electronic environment of the 4-fluorobenzylsulfanyl, 7-methoxy, and 4-methyl pattern required for target engagement at QcrB or kinase binding pockets. This compound (MW 313.4, C₁₈H₁₆FNOS) delivers the exact substitution vector for systematic SAR exploration. • Enables direct probing of 2-substituted vs. 4-substituted benzylthio tolerance at the QcrB pocket, including T313I mutant contexts. • Provides a moderate-lipophilicity fluorinated scaffold as an alternative to high-logP 4-CF₃ analogs, facilitating ADME optimization early in lead development. • Supplied with Certificate of Analysis; available in mg to g quantities with defined lead times for reproducible research workflows.

Molecular Formula C18H16FNOS
Molecular Weight 313.4 g/mol
Cat. No. B12257419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline
Molecular FormulaC18H16FNOS
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)OC)SCC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FNOS/c1-12-9-18(22-11-13-3-5-14(19)6-4-13)20-17-10-15(21-2)7-8-16(12)17/h3-10H,11H2,1-2H3
InChIKeySEUKYKNYXJBREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline Overview


2-[(4-Fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline (CAS 1421600-29-4) is a poly-substituted quinoline derivative with a molecular formula of C18H16FNOS and a molecular weight of 313.4 g/mol . The compound features a 4-fluorobenzylsulfanyl group at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position of the quinoline core. This precise substitution pattern distinguishes it from other quinoline-based building blocks and suggests utility in medicinal chemistry programs exploring the structure-activity relationships (SAR) of fluorinated heterocycles [1].

SAR-driven substitution pattern — 4-fluorobenzylsulfanyl, 7-methoxy, and 4-methyl groups on quinoline core enable structure-activity relationship studies of fluorinated heterocycles.
Medicinal chemistry building block — tailored for property-based lead optimization and fragment elaboration in kinase, antitubercular, and probe discovery programs.

Analogs of 2-[(4-Fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline: Procurement Risks


Simple substitution of this compound with unsubstituted or differently substituted 2-(benzylthio)quinolines, such as the base 2-[(4-fluorobenzyl)sulfanyl]quinoline (CAS 919645-70-8), carries significant risk in research applications. The presence and position of the methoxy and methyl groups on the quinoline core are known to profoundly impact electronic distribution, metabolic stability, and target binding affinity [1]. For applications requiring a specific substitution pattern, such as the development of cytochrome bc1 inhibitors or tailored kinase probes, using an unsubstituted analog fails to recapitulate the steric and electronic environment required for the desired biological interaction, potentially leading to false-negative results in screening cascades [2].

Unsubstituted 2-(benzylthio)quinoline analog

Lacks methoxy and methyl groups; steric and electronic profiles may shift target binding and metabolic stability, leading to divergent assay outcomes.

4-Trifluoromethyl analog in lipophilicity-sensitive campaigns

Higher lipophilicity from CF3 group may increase off-target binding and reduce solubility; moderate-lipophilicity 4-methyl variant preferred for balanced ADME screens.

2-[(4-Fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline: Differentiation from Closest Analogs


Methoxy/Methyl Substitution vs. Unsubstituted Core

The target compound is differentiated from its closest commercially available analog, 2-[(4-fluorobenzyl)sulfanyl]quinoline (CAS 919645-70-8), by the addition of electron-donating methoxy and methyl groups on the quinoline core. These substituents are absent in the comparator . While direct comparative biological data is lacking for this specific pair, biophysical measurements confirm the structural divergence. The presence of these groups alters the compounds' physicochemical profile, which is a critical parameter for property-based drug design.

Core substitution impact
Data to verify
+44.1 g/mol (+16.4%), +4 heavy atoms vs. unsubstituted analog
Higher molecular weight and heavy atom count alter lipophilicity and solubility, relevant to assay behavior.
Calculated values; no direct biological comparison available for this pair.
Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold

Lipophilicity: 4-Methyl vs. 4-Trifluoromethyl Substituent

A key structural decision for procurement is the choice between the 4-methyl (target compound) and the 4-trifluoromethyl analog (CAS 852536-94-8) . The 4-trifluoromethyl group is known to increase lipophilicity and metabolic stability significantly more than a 4-methyl group. While no direct logP comparison is available, this structural difference provides a clear rationale for selecting the target compound when a moderate, less lipophilic substituent is desired to avoid off-target binding or poor solubility often associated with highly lipophilic molecules, as inferred from class-level knowledge in quinolone drug development [1].

Lipophilicity modulation
Class-level inference
Δσp = -0.71 (4-methyl vs. 4-CF3); significantly lower electron-withdrawing and lipophilic contribution.
Supports selection when moderate lipophilicity is required to mitigate non-specific binding.
Hammett constants; class-level knowledge applied to quinolone design.
Drug Design Lipophilicity ADME Properties

Differentiation from 4-Thioquinoline Antitubercular Scaffold

Recent literature on quinoline-based antitubercular agents has focused on the 4-(benzylthio)-6-methoxy-2-methylquinoline scaffold, which demonstrated growth inhibition against Mycobacterium tuberculosis (MTB) H37Rv in the high nanomolar range [1]. The target compound represents a scaffold morph where the benzylthio group is shifted to the 2-position, the methoxy group is at the 7-position, and a methyl group is at the 4-position. Although direct activity data for the target compound is absent, its architectural deviation from the validated 4-thioquinoline probe scaffold makes it a valuable tool for probing the binding constraints of the cytochrome bc1 complex's QcrB subunit, particularly for exploring the tolerance of the binding pocket to alternative substitution vectors [1].

Scaffold morphing
Supporting evidence
2-(4-fluorobenzylthio)-7-methoxy-4-methylquinoline vs. validated 4-(benzylthio)-6-methoxy-2-methylquinoline antitubercular scaffold; all three substituent positions rearranged.
Allows exploration of QcrB binding pocket tolerance to alternative substitution vectors.
Comparator scaffold shows nanomolar MTB growth inhibition; target compound lacks direct activity data.
Antitubercular agents Cytochrome bc1 Complex Scaffold Morphing

2-[(4-Fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline Applications


Cytochrome bc1 Inhibitor SAR Exploration

Building on its structural divergence from the proven 4-thioquinoline antitubercular scaffold [1], this compound is optimally deployed as a core substrate in systematic SAR studies. Researchers can use it to probe the QcrB binding pocket's tolerance for 2-substituted versus 4-substituted benzylthio groups. Such studies are critical for understanding resistance mechanisms, such as the T313I mutation, and for developing next-generation inhibitors with novel binding modes.

Physicochemical Optimization for Kinase Probes

The compound's combination of a moderate lipophilicity 4-methyl group and the electron-donating 7-methoxy group provides a distinct starting point for developing kinase inhibitors [1]. It serves as a strategic intermediate for introducing a 4-fluorobenzylsulfanyl motif without the extreme lipophilicity penalty of a 4-CF3 group, thereby allowing medicinal chemists to navigate the delicate balance between target potency and optimal ADME properties early in a lead optimization campaign.

Fragment-Based Library Design for Lead Discovery

As a substituted quinoline, this compound is an excellent candidate for inclusion in fragment libraries tailored for screening against bacterial or parasitic targets. Its intermediate molecular weight (313.4 g/mol) and calculated three-dimensional complexity set it apart from smaller, less elaborated quinolines like 2-[(4-fluorobenzyl)sulfanyl]quinoline, increasing the probability of identifying a unique and developable hit with a clear synthetic vector for further elaboration [2].

Application
Selection Property
Validation Focus
Cytochrome bc1 QcrB binding-site SAR
2-substituted benzylthio scaffold context
Binding-mode interpretation vs. 4-thioquinoline probes
Kinase inhibitor lead optimization
Moderate-lipophilicity 4-methyl motif
Physicochemical property profiling
Fragment-based library screening
Substituted quinoline with synthetic vector
Hit-to-lead expansion potential
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